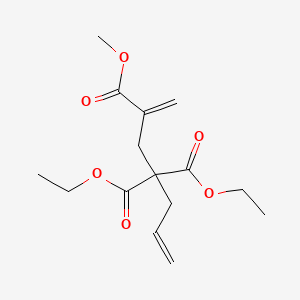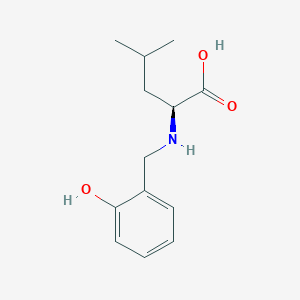
N-(2-Hydroxybenzyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxybenzyl)-L-leucine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzyl)-L-leucine typically involves the reaction of L-leucine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group of L-leucine. The reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Hydroxybenzyl)-L-leucine can undergo oxidation reactions, particularly at the hydroxybenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in dry solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are usually carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Hydroxybenzyl)-L-leucine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its role in enzyme inhibition and protein modification. It is used to investigate the interactions between amino acid derivatives and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes. Its derivatives are used in the formulation of specialty chemicals and as intermediates in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxybenzyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The leucine moiety can interact with amino acid residues in proteins, affecting their structure and function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- N-(2-Hydroxybenzyl)-L-alanine
- N-(2-Hydroxybenzyl)-L-valine
- N-(2-Hydroxybenzyl)-L-phenylalanine
Comparison: N-(2-Hydroxybenzyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific hydrophobic characteristics and steric effects. Compared to N-(2-Hydroxybenzyl)-L-alanine and N-(2-Hydroxybenzyl)-L-valine, the leucine derivative has a bulkier side chain, which can influence its binding affinity and specificity towards biological targets. The presence of the hydroxybenzyl group in all these compounds provides a common site for chemical modifications and interactions, but the differences in the amino acid residues contribute to their distinct properties and applications.
Propiedades
Número CAS |
175029-33-1 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
CKOZCUWWRVLXLB-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
SMILES canónico |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
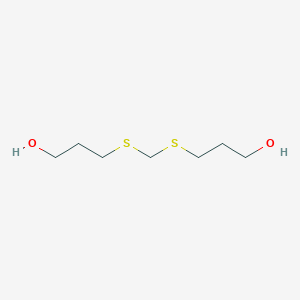
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
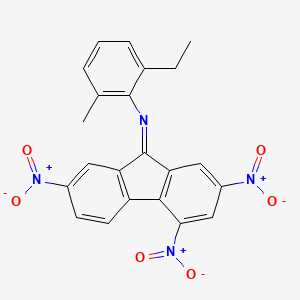
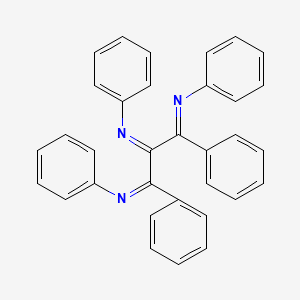
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
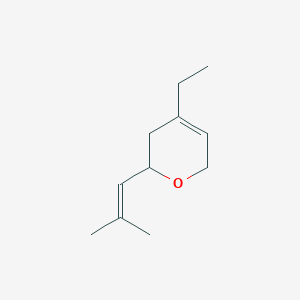

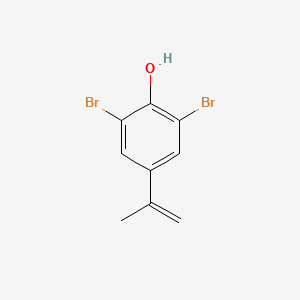
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
